(1s)-1-(2-Bromo-3-methoxyphenyl)ethan-1-amine
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Overview
Description
(1s)-1-(2-Bromo-3-methoxyphenyl)ethan-1-amine is a chemical compound characterized by the presence of a bromine atom, a methoxy group, and an amine group attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(2-Bromo-3-methoxyphenyl)ethan-1-amine typically involves the bromination of a suitable precursor, followed by the introduction of the methoxy group and the amine group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and methoxylation processes, followed by purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1s)-1-(2-Bromo-3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1s)-1-(2-Bromo-3-methoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1s)-1-(2-Bromo-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1s)-1-(2-Chloro-3-methoxyphenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
(1s)-1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine: Similar structure but with a fluorine atom instead of bromine.
(1s)-1-(2-Iodo-3-methoxyphenyl)ethan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (1s)-1-(2-Bromo-3-methoxyphenyl)ethan-1-amine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6H,11H2,1-2H3/t6-/m0/s1 |
InChI Key |
PJNNDJJABOHHNT-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)OC)Br)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)Br)N |
Origin of Product |
United States |
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